Cy5-ProTx-II
Description
Properties
Molecular Weight |
close to 4450 g/mol |
|---|---|
Appearance |
dark lyophilized solidPurity rate: > 95 %AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25Length (aa): 30 |
Origin of Product |
United States |
Molecular Structure and Functional Determinants of Protx Ii
Peptide Primary Sequence and Disulfide Bond Connectivity
ProTx-II is a 30-amino acid peptide. wikipedia.orgsmartox-biotech.com Its structure is stabilized by an inhibitor cystine knot (ICK) motif, which is characterized by three interlocking disulfide bonds. researchgate.netnih.govnih.gov This specific arrangement of disulfide bridges imparts significant stability to the peptide. smartox-biotech.comnih.gov The connectivity of these bonds in ProTx-II is between cysteine residues at positions 2 and 16, 9 and 21, and 15 and 25. smartox-biotech.comrndsystems.comtocris.com This ICK framework creates a very stable structural scaffold. creative-peptides.comnih.gov
Table 1: Primary Amino Acid Sequence of ProTx-II
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Amino Acid | Y | C | Q | K | W | M | W | T | C | D | S | E | R | K | C |
| Position | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 |
| Amino Acid | C | E | G | M | V | C | R | L | W | C | K | K | K | L | W |
The sequence is represented using single-letter amino acid codes. Disulfide bridges connect Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25. rndsystems.comtocris.com
Structural Features Relevant to Toxin-Channel Interaction
The biological activity of ProTx-II is dictated by its distinct three-dimensional structure, which comprises two main regions: a well-defined ICK backbone and a flexible C-terminal tail. nih.govacs.org This amphipathic structure, with hydrophobic residues concentrated on one face, is crucial for its interaction with the cell membrane and the Nav1.7 channel. wikipedia.orgnih.gov
Inhibitor Cystine Knot (ICK) Backbone: This rigid core (residues ~2-26) serves as the primary scaffold. nih.govnih.gov Its stability is essential for correctly positioning the key interactive residues.
Flexible C-terminal Tail: The C-terminal region is more flexible or disordered compared to the core. nih.govnih.gov This tail plays a significant role in the potency and selectivity of ProTx-II. nih.govtandfonline.com
Hydrophobic and Aromatic Residues: ProTx-II possesses a hydrophobic patch, including key tryptophan residues (W5, W7, W24, and W30), which is thought to anchor the toxin to the lipid membrane. nih.govtandfonline.com This membrane binding is considered a prerequisite for its inhibitory action, positioning the toxin to optimally interact with the channel's voltage-sensor domain (VSD). nih.govqut.edu.aurcsb.org Specifically, W24 can wedge into a cleft between helices of the VSD, while W5 and another residue, M6, flank a key channel residue (F813), which is a known determinant of ProTx-II's selectivity. tandfonline.com
Basic Residues: Positively charged (basic) residues, such as R22 and K26, are critical for direct interaction with the channel. tandfonline.com These residues extend into the VSD and engage with negatively charged residues on the channel (like E811, D816, and D818), effectively antagonizing the channel's activation mechanism. tandfonline.com
Table 2: Key Structural Determinants of ProTx-II for Channel Interaction
| Structural Feature | Residues Involved | Functional Role |
|---|---|---|
| ICK Scaffold | C2, C9, C15, C16, C21, C25 | Provides structural stability. researchgate.netnih.gov |
| Hydrophobic Patch | W5, W7, W24, W30 | Anchors the toxin to the cell membrane near the channel. nih.govtandfonline.com |
| C-Terminal Tail | K26, K27, K28, L29, W30 | Contributes to membrane anchoring and positioning over the channel. nih.govtandfonline.com |
Site-Specific Modification for Cy5 Conjugation
To create Cy5-ProTx-II, the ProTx-II peptide is chemically linked to a Cyanine5 (Cy5) fluorescent dye. smartox-biotech.comresearchgate.net Cyanine dyes are widely used in biotechnology to label proteins and peptides for fluorescence-based detection techniques. sb-peptide.com The conjugation process involves attaching the dye to a specific site on the peptide, often at a primary amine, such as the N-terminus or the side chain of a lysine (B10760008) residue.
While the precise proprietary details for the synthesis of commercial this compound are not publicly disclosed, the generation of other fluorescent ProTx-II analogues, such as ATTO488-ProTx-II, has been described in the literature. researchgate.netnih.govnih.gov These studies confirm that it is possible to create fluorescently tagged versions of ProTx-II that retain high-affinity binding to the Nav1.7 channel. researchgate.netnih.gov The goal of the chemical modification is to add the fluorescent reporter molecule without disrupting the structural features of ProTx-II that are essential for its biological activity. researchgate.net
Impact of Cy5 Conjugation on ProTx-II Activity
The addition of a bulky fluorescent tag like Cy5 can potentially alter the pharmacological properties of a peptide. Research has shown that while this compound remains a potent blocker of the Nav1.7 channel, its affinity is somewhat reduced compared to the unlabeled peptide. researchgate.net
Unlabeled ProTx-II is reported to block Nav1.7 with a very high potency, with IC₅₀ values in the sub-nanomolar range (around 0.3 nM). wikipedia.orgsmartox-biotech.comsmartox-biotech.com In contrast, studies on fluorescently labeled versions show a decrease in this potency. For this compound, the IC₅₀ value for inhibition of the human Nav1.7 channel was determined to be 14.5 nM. researchgate.net Another fluorescent analogue, ATTO488-ProTx-II, was found to have a higher potency than the Cy5 version, with an IC₅₀ of 2.3 nM. researchgate.net Despite this reduction in affinity, this compound is still a potent and valuable tool, as it fully blocks the Nav1.7 channel at a concentration of 100 nM and retains its specificity, allowing for the visualization and study of these channels. smartox-biotech.comresearchgate.net
Table 3: Comparative Potency (IC₅₀) of ProTx-II Analogues on Nav1.7
| Compound | IC₅₀ Value (nM) | Reference(s) |
|---|---|---|
| ProTx-II (unlabeled) | ~0.3 | wikipedia.orgsmartox-biotech.comsmartox-biotech.com |
| ATTO488-ProTx-II | 2.3 | researchgate.net |
Mechanism of Action and Ion Channel Modulation by Cy5 Protx Ii
Primary Target: Voltage-Gated Sodium Channel NaV1.7
The principal pharmacological target of ProTx-II and its derivatives is the voltage-gated sodium channel subtype 1.7 (NaV1.7). smartox-biotech.comtocris.comnih.gov This channel is a key component in the propagation of action potentials, particularly in peripheral neurons associated with pain signaling. rupress.orgsmartox-biotech.com
ProTx-II demonstrates exceptionally high affinity and selectivity for the human NaV1.7 (hNaV1.7) channel. rupress.orgtocris.com Research has consistently measured the half-maximal inhibitory concentration (IC₅₀) of the unlabeled ProTx-II for NaV1.7 to be approximately 0.3 nM (or 300 pM). rupress.orgsmartox-biotech.com This potent interaction underscores its utility as a specific pharmacological tool for studying NaV1.7 function.
The fluorescent Cy5-labeled version, Cy5-ProTx-II, retains potent blocking activity, though the addition of the large fluorophore slightly reduces its binding affinity compared to the wild-type peptide. mayflowerbio.com Electrophysiological studies have determined the IC₅₀ value for this compound inhibition of hNaV1.7 to be 14.5 ± 1.1 nM. researchgate.net At a concentration of 100 nM, this compound has been shown to fully block NaV1.7 currents. smartox-biotech.commayflowerbio.com
A key feature of ProTx-II is its significant selectivity for NaV1.7 over other sodium channel subtypes. tocris.com While it can inhibit other isoforms, it does so with substantially lower potency. This selectivity is often cited as being approximately 100-fold greater for NaV1.7 compared to other subtypes. tocris.com This differential affinity minimizes off-target effects when studying NaV1.7 in native systems. The IC₅₀ values for unlabeled ProTx-II against other NaV subtypes have been reported as 41 nM for NaV1.2, 79 nM for NaV1.5, and 26 nM for NaV1.6. smartox-biotech.commayflowerbio.com
| Compound | NaV Subtype | IC₅₀ (nM) | Selectivity vs. NaV1.7 |
|---|---|---|---|
| ProTx-II (unlabeled) | NaV1.7 | ~0.3 | - |
| ProTx-II (unlabeled) | NaV1.6 | 26 | ~87-fold |
| ProTx-II (unlabeled) | NaV1.2 | 41 | ~137-fold |
| ProTx-II (unlabeled) | NaV1.5 | 79 | ~263-fold |
| This compound | NaV1.7 | 14.5 | - |
Broader Ion Channel Modulation Profile
While ProTx-II is best known for its effects on NaV1.7, it also interacts with other ion channels, particularly certain subtypes of voltage-gated calcium channels.
ProTx-II has been shown to modulate low-voltage-activated (T-type) calcium channels. nih.gov Studies have revealed subtype-preferential effects:
CaV3.1 : ProTx-II inhibits CaV3.1 channels, causing a dose-dependent reduction in current with an IC₅₀ of 0.8 μM and a positive shift in the voltage of activation with an IC₅₀ of 1.7 μM. nih.gov
CaV3.2 : Research indicates that ProTx-II preferentially blocks hCaV3.2 channels more potently than other T-type subtypes. nih.gov In addition to blocking the current, it significantly shifts the steady-state inactivation of hCaV3.2 toward more hyperpolarized potentials, which can enhance inhibition at normal resting membrane potentials. nih.gov This finding contrasts with some earlier reports that suggested a greater degree of inhibition for CaV3.1 over CaV3.2. nih.gov
CaV1.2 : Specific data on the direct interaction between ProTx-II or this compound and the L-type calcium channel CaV1.2 is limited. However, it has been reported more broadly that ProTx-II is a potent inhibitor of L-type calcium channels, a class to which CaV1.2 belongs. nih.gov
| CaV Subtype | Effect | IC₅₀ (μM) | Additional Observations |
|---|---|---|---|
| CaV3.1 | Current Inhibition | 0.8 | Shifts voltage of activation to more positive potentials (IC₅₀ = 1.7 μM). nih.gov |
| CaV3.2 | Preferential Block | Not specified | Shifts steady-state inactivation to more hyperpolarized potentials. nih.gov |
The activity of ProTx-II on voltage-gated potassium (KV) channels appears to be limited. Studies on its mechanism have noted that it modifies the activation kinetics of NaV and CaV channels, but not KV channels. nih.gov While a related peptide, ProTx-I, has been reported to inhibit the KV2.1 channel at submicromolar concentrations, direct and conclusive evidence of a significant interaction between ProTx-II and the KV2.1 subtype is not well-established in the scientific literature. researchgate.net
Biophysical Mechanisms of Gating Modification
This compound acts as a gating modifier toxin, a functional classification that describes its mechanism of inhibiting ion channel currents. rupress.orgnih.gov This mechanism involves several key biophysical actions:
Shifting Voltage-Dependence of Activation : The primary mechanism of inhibition is a shift in the voltage-dependence of channel activation to more depolarized (positive) potentials. nih.govnih.govresearchgate.net This means a stronger electrical stimulus is required to open the channel, thereby reducing the likelihood of channel opening at normal physiological potentials. For the NaV1.5 channel, this shift was measured to be approximately 23 mV. researchgate.net
Binding to Voltage-Sensing Domains : Instead of blocking the pore, ProTx-II binds to the channel's voltage-sensor domains (VSDs). rupress.org Computational and experimental data suggest it interacts with VSDII in the deactivated (resting) state and VSDIV in the activated state, effectively trapping them and making the conformational change required for channel activation energetically less favorable. rupress.org
State-Dependent Binding : The toxin binds to the sodium channel in the closed or resting state. nih.govsci-hub.se This interaction with the VSDs stabilizes the closed conformation, thus inhibiting its transition to the open, conducting state.
Effects on Inactivation : Most studies report that ProTx-II modifies activation gating without affecting the channel's fast inactivation process. nih.govresearchgate.net However, one study using a different fluorescently-labeled analog, ATTO488-ProTx-II, did report a significant shift of the inactivation curve to more negative potentials, suggesting that the specific nature of the attached fluorophore or experimental conditions might influence the observed effects on channel kinetics. researchgate.net
This multi-faceted interaction with the channel's gating machinery, distinct from simple pore occlusion, defines this compound as a sophisticated molecular probe for studying ion channel biophysics. nih.gov
Positive Shift in Voltage Dependence of Channel Activation
This compound, a fluorescently labeled version of the tarantula venom peptide ProTx-II, modulates the function of voltage-gated sodium channels (NaV) primarily by altering their activation gating. smartox-biotech.comsmartox-biotech.com Like its unlabeled counterpart, the toxin inhibits channel activity by shifting the voltage dependence of activation to more positive potentials. smartox-biotech.comsmartox-biotech.comnih.gov This mechanism means that a stronger depolarization is required to open the channel, thereby suppressing excitability. researchgate.net This effect is a hallmark of its action as a gating-modifier toxin and is distinct from pore-blocking mechanisms. researchgate.netwikipedia.org
Studies on various NaV channel subtypes, including NaV1.5 and NaV1.7, have consistently demonstrated this positive shift in the activation curve. smartox-biotech.comresearchgate.net For instance, in NaV1.5 channels, ProTx-II was found to shift the midpoint of the activation curve by approximately 23 mV in the depolarizing direction without affecting the kinetics of steady-state inactivation. researchgate.net The magnitude of this shift can be concentration-dependent; in NaV1.5, a positive shift in the voltage range of activation was more apparent at higher toxin concentrations (≥500 nM), whereas other effects appeared at lower concentrations. smartox-biotech.comnih.gov This action is similar to that of other gating-modifier toxins from the inhibitory cystine knot (ICK) family that target potassium channels. smartox-biotech.comnih.gov
| Channel Subtype | Toxin | Effect on Activation | Reference |
| NaV1.5 | ProTx-II | ~23 mV positive shift in V1/2 of activation | researchgate.net |
| NaV1.5 | ProTx-II | Positive shift apparent at concentrations ≥500 nM | smartox-biotech.comnih.gov |
| Various NaV Subtypes | ProTx-I & ProTx-II | Shifts voltage dependence of activation to a more positive potential | nih.gov |
Inhibition of Gating Current Movement
The positive shift in voltage-dependent activation caused by ProTx-II is a direct consequence of its effect on the channel's voltage sensors. nih.gov Research has shown that ProTx-II impedes the movement of the gating charges located on the S4 segments of the voltage-sensing domains (VSDs). nih.gov By binding to a VSD, the toxin physically hinders the normal outward conformational change of the S4 segment that occurs in response to membrane depolarization. nih.gov This trapping of the voltage sensor in its resting or closed state inhibits the channel from activating. nih.gov
Electrophysiological recordings have demonstrated that ProTx-II reduces the total gating current. nih.govresearchgate.net In NaV1.2a channels, a 1 µM concentration of the toxin was shown to inhibit 24.6% of the total gating current, with a specific impact on the rapidly moving component of the charge. nih.gov This evidence supports a voltage-sensor-trapping model, where the toxin's binding directly interferes with the electromechanical coupling process that leads to channel opening. nih.gov
Effects on Current Magnitude and Conductance
In addition to shifting activation voltage, this compound and ProTx-II cause a significant reduction in the peak sodium current magnitude. smartox-biotech.comnih.govresearchgate.net This decrease in current is a direct result of the toxin's inhibitory action. smartox-biotech.com For example, at a concentration of 100 nM, this compound was shown to fully block NaV1.7 currents. smartox-biotech.com The dose-response relationship for current inhibition by this compound on human NaV1.7 (hNaV1.7) channels yielded an IC50 value of 14.5 ± 1.1 nM, though even at saturating concentrations, a residual current of about 11% remained unblocked. researchgate.net
The reduction in peak current is also associated with a decrease in the maximum sodium conductance (Gmax). nih.govnih.gov Studies on NaV1.5 channels revealed that a decrease in Gmax appeared at relatively low toxin concentrations (40–100 nM). smartox-biotech.comnih.gov The combined effects of shifting the voltage dependence of activation and reducing the maximum conductance contribute to the potent inhibitory profile of the toxin. smartox-biotech.comnih.gov
| Parameter | Channel | Toxin/Concentration | Observation | Reference |
| IC50 | hNaV1.7 | This compound | 14.5 ± 1.1 nM | researchgate.net |
| Current Inhibition | NaV1.7 | This compound (100 nM) | Full block of current | smartox-biotech.com |
| Gmax | NaV1.5 | ProTx-II (40-100 nM) | Decrease in maximum conductance | smartox-biotech.comnih.gov |
| Gating Current | NaV1.2a | ProTx-II (1 µM) | 24.6% inhibition | nih.gov |
Voltage-Dependent Dissociation and Reversal of Effect
A key characteristic of the interaction between ProTx-II and sodium channels is its voltage dependency. nih.gov The inhibitory effect of the toxin can be partially or fully reversed by strong depolarizing prepulses. smartox-biotech.comnih.gov This phenomenon indicates that the toxin's binding affinity is state-dependent, with a lower affinity for the activated state of the channel. nih.gov When the membrane is strongly depolarized, the outward movement of the voltage sensor can physically dislodge the bound toxin, leading to a voltage-dependent dissociation. nih.gov
This reversal has been observed across different channel subtypes. nih.gov For instance, the inhibition of NaV1.2a channels by ProTx-II can be overcome with strong positive prepulses. nih.gov However, the rate of this voltage-dependent reversal can vary between isoforms, suggesting subtype-specific interactions. nih.gov While toxin-induced inhibition is resistant to simple washout, applying a strong depolarization can relieve the block, confirming that the toxin's binding is sensitive to the conformational state of the channel's voltage sensor. smartox-biotech.comnih.gov
Molecular Interaction Sites
Binding to Voltage Sensor Domain II (VSD-II)
Mutagenesis and structural studies have identified the voltage-sensing domain of the second homologous repeat of the sodium channel (VSD-II) as the primary binding site for ProTx-II. wikipedia.orgnih.gov The toxin acts as an antagonist by physically interacting with this domain. wikipedia.org This specific interaction is crucial for its ability to inhibit channel activation. nih.gov Computational modeling and molecular dynamics simulations have further revealed that ProTx-II binds most favorably to VSD-II when the domain is in its deactivated or resting conformation. researchgate.net The trapping of VSD-II in this state is the molecular basis for the toxin's inhibition of channel gating. nih.gov The specificity of ProTx-II for certain NaV channel subtypes, such as its high affinity for NaV1.7, is conferred by specific amino acid residues within VSD-II. smartox-biotech.com
Interaction with the S3-S4 Linker (Site 4)
Within VSD-II, ProTx-II binds to the extracellular loop connecting the S3 and S4 transmembrane segments, a region known as neurotoxin site 4. researchgate.netwikipedia.org This site is a critical component of the channel's gating machinery. nih.gov By binding to the S3-S4 linker, ProTx-II stabilizes the S4 voltage sensor in its resting position, preventing its outward movement upon depolarization. wikipedia.orgnih.gov Mutation of residues in this linker, such as L833C in NaV1.2a, has been shown to reduce the channel's affinity for ProTx-II, confirming the importance of this region for toxin binding. nih.gov The interaction involves key residues on the toxin, primarily positively charged and hydrophobic amino acids, which engage with the channel's S3-S4 loop and surrounding structures. researchgate.netnih.gov This specific molecular interaction at site 4 is responsible for the toxin's characteristic effect of shifting the voltage dependence of activation. wikipedia.org
Voltage Sensor Trapping Model
The primary mechanism by which ProTx-II, and by extension its fluorescently labeled analog this compound, exerts its inhibitory effect on voltage-gated sodium channels (NaVs) is through a "voltage sensor trapping" model. nih.govimrpress.com This model posits that the toxin binds to the channel and physically impedes the movement of the voltage sensors, which are essential for channel activation. nih.gov
Specifically, ProTx-II traps the voltage sensor of domain II (VSD-II) in its resting or closed state. nih.gov This action prevents the normal outward conformational change of the S4 segment within VSD-II that occurs in response to membrane depolarization. nih.gov By holding VSD-II in this resting configuration, ProTx-II effectively inhibits the channel from opening, thereby reducing the sodium current. nih.gov
Evidence supporting this model comes from electrophysiological studies showing that ProTx-II impedes the movement of gating charges, particularly those associated with the rapid component of the gating current. nih.gov Furthermore, the application of strong positive prepulses can reverse the inhibitory effect of the toxin, suggesting a voltage-dependent dissociation. nih.gov Mutations of the outermost gating-charge-carrying arginine residues in the IIS4 voltage sensor have been shown to eliminate this voltage-dependent reversal of toxin action. nih.gov
Contributions of Hydrophobic Interactions and Membrane Binding
The interaction of this compound with the lipid membrane is a crucial prerequisite for its inhibitory activity on NaV channels. nih.gov The toxin possesses an amphipathic structure, which allows it to partition into the cell membrane. uq.edu.au A hydrophobic patch on the surface of ProTx-II serves as a membrane anchor, positioning the toxin at the cell surface in an orientation that optimizes its interaction with the voltage sensor domains of the channel. nih.govuq.edu.au
Research has demonstrated a direct correlation between the membrane-binding affinity of ProTx-II and its potency as a NaV1.7 channel inhibitor. nih.gov Key hydrophobic residues, such as W5 and W24, are essential for both membrane binding and the toxin's activity. uq.edu.au Altering these residues can significantly impact the toxin's affinity for the membrane and, consequently, its inhibitory effect on the channel. uq.edu.au
Therefore, the lipid bilayer is not merely a passive environment but an active participant in the toxin-channel interaction. The initial binding of ProTx-II to the membrane concentrates the toxin near its target site on the ion channel, facilitating a more efficient binding to the voltage sensors. nih.govuq.edu.au
Differential Interaction with Voltage Sensor Domain IV (VSD-IV)
While ProTx-II is well-established as a gating modifier that primarily targets VSD-II to inhibit channel activation, it also exhibits a distinct interaction with the voltage sensor of domain IV (VSD-IV). nih.govsmartox-biotech.com This interaction with VSD-IV is particularly noteworthy as it affects the process of fast inactivation of the sodium channel. nih.govsmartox-biotech.com
ProTx-II can trap VSD-IV in its resting configuration, which impedes fast inactivation and can lead to an increase in sustained sodium currents. nih.govescholarship.org This effect is masked by the toxin's more potent inhibition of channel activation via its interaction with VSD-II. escholarship.org The binding of ProTx-II to VSD-IV occurs with a lower affinity compared to its binding to VSD-II. escholarship.org
Specific mutations within VSD-IV have been shown to alter the effect of ProTx-II on fast inactivation. For instance, mutations D1586A and F1592A in domain-IV increased the IC50 of ProTx-II for the impairment of fast inactivation, while mutations E1589Q and T1590K decreased it. nih.gov This differential interaction with VSD-IV contributes to the complex pharmacological profile of ProTx-II.
Comparative Analysis with Other Channel Modulators
Distinctions from ProTx-I and Huwentoxin-IV
ProTx-II, while sharing the inhibitory cystine knot motif with ProTx-I and Huwentoxin-IV (HWTX-IV), displays notable differences in its interaction with NaV channels. nih.govsci-hub.se ProTx-I and ProTx-II are both gating modifiers that inhibit NaV channels by shifting the voltage dependence of activation to more positive potentials. nih.govsmartox-biotech.com However, ProTx-II generally exhibits higher potency for the NaV1.7 subtype compared to ProTx-I. smartox-biotech.com
The comparison with HWTX-IV reveals more pronounced differences. Although both toxins target VSD-II to inhibit channel activation, the specific residues involved in their binding are different. nih.govnih.gov For example, the mutation E818C in VSD-II increases the IC50 for ProTx-II by 4-fold but for HWTX-IV by a striking 400-fold, indicating a more critical role of this residue for HWTX-IV binding. smartox-biotech.comnih.gov Conversely, the F813G mutation decreases ProTx-II affinity by 9-fold with no effect on HWTX-IV. smartox-biotech.comnih.gov
A key distinction lies in their interaction with VSD-IV. ProTx-II, but not HWTX-IV, interacts with VSD-IV to impede fast inactivation. nih.govnih.gov This suggests that while both toxins can block channel activation, ProTx-II has a dual mechanism of action affecting both activation and inactivation through different voltage sensors.
Table 1: Comparative Effects of ProTx-II and Huwentoxin-IV on hNaV1.7
| Feature | ProTx-II | Huwentoxin-IV |
|---|---|---|
| Primary Target | VSD-II | VSD-II |
| Effect on Activation | Inhibition | Inhibition |
| Interaction with VSD-IV | Yes (impedes fast inactivation) | No |
| Relative Affinity for hNaV1.7 | Higher (IC50 ~0.7 nM) nih.gov | Lower (IC50 ~22.7 nM) nih.gov |
| Effect of E818C Mutation | 4-fold increase in IC50 smartox-biotech.comnih.gov | 400-fold increase in IC50 smartox-biotech.comnih.gov |
| Effect of F813G Mutation | 9-fold decrease in affinity smartox-biotech.comnih.gov | No effect smartox-biotech.comnih.gov |
Comparison with Beta-Scorpion Toxins and other Gating Modifiers
ProTx-II is classified as a gating modifier toxin, a group that alters the voltage-dependent gating of ion channels. nih.govnih.gov Its mechanism, however, is distinct from that of beta-scorpion toxins (β-ScTxs), which are also well-known gating modifiers of sodium channels. nih.govnih.gov
ProTx-II and similar tarantula toxins inhibit sodium channels by shifting the voltage dependence of activation to more positive potentials, making it more difficult to open the channel. nih.govsci-hub.se They achieve this by trapping the voltage sensor (primarily VSD-II) in the resting state. nih.gov
In contrast, β-ScTxs typically activate sodium channels by shifting the voltage dependence of activation to more negative potentials, making the channel easier to open. nih.govresearchgate.net They function by binding to the VSD-II in its activated state and trapping it there, which can potentiate the activation of the other voltage sensors. nih.gov
Therefore, while both ProTx-II and β-ScTxs are gating modifiers that target VSD-II, they have opposing effects on channel function. ProTx-II acts as an inhibitor, whereas β-ScTxs act as activators. nih.govnih.gov This fundamental difference makes them valuable but distinct tools for studying the gating mechanisms of sodium channels. nih.gov
Table 2: Comparison of Gating Modifier Toxin Mechanisms
| Toxin Class | Example | Primary Target | Mechanism | Effect on Channel Activation |
|---|---|---|---|---|
| Tarantula Toxins | ProTx-II | VSD-II | Traps voltage sensor in resting state nih.gov | Inhibition (shift to positive potentials) nih.gov |
| Beta-Scorpion Toxins | Ts1 | VSD-II | Traps voltage sensor in activated state nih.gov | Activation (shift to negative potentials) nih.gov |
Advanced Methodologies for Studying Cy5 Protx Ii and Its Targets
Electrophysiological Characterization
Electrophysiology serves as a cornerstone for functionally characterizing the impact of Cy5-ProTx-II on ion channel activity. By directly measuring the flow of ions across the cell membrane, researchers can precisely quantify the modulatory effects of the compound.
Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp is a fundamental technique used to record the electrical activity of a single cell. In the context of studying this compound, this method has been instrumental in detailing its inhibitory effects on Nav1.7 channels expressed in various cell lines, such as HEK293 and CHO cells, as well as in dorsal root ganglion (DRG) neurons. smartox-biotech.comresearchgate.netnih.govelifesciences.orgnih.govresearchgate.net
The experimental setup typically involves using a glass micropipette to form a high-resistance seal with the cell membrane, after which the membrane patch is ruptured to gain electrical access to the cell's interior. The membrane potential is then clamped at a specific holding potential, commonly between -80 mV and -100 mV, to maintain the ion channels in a closed state. smartox-biotech.comresearchgate.netsmartox-biotech.com To elicit channel opening and measure the resulting sodium currents, a series of depolarizing voltage steps are applied, for instance, from -60 mV to +40 mV. smartox-biotech.comsmartox-biotech.com The application of this compound to the extracellular solution allows for the direct observation of its effects on the elicited currents.
| Parameter | Typical Value/Range | Cell Types |
| Holding Potential | -80 mV to -100 mV | HEK293, CHO, DRG neurons |
| Depolarizing Pulses | -60 mV to +40 mV | HEK293, CHO, DRG neurons |
| This compound Concentration | 100 nM (for full block) | hNav1.7 expressing cells |
Automated High-Throughput Patch-Clamp Systems
To overcome the low-throughput nature of manual patch-clamp, automated high-throughput patch-clamp systems are increasingly employed. These systems enable the rapid screening of multiple compounds or concentrations, significantly accelerating the characterization of molecules like this compound. researchgate.netnih.govresearchgate.netresearchgate.net Automated systems have been crucial for generating detailed dose-response curves for this compound and its analogues, facilitating the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50). researchgate.net For instance, the IC50 value for this compound in blocking human Nav1.7 (hNav1.7) has been determined to be 14.5 ± 1.1 nM. researchgate.net This technology is also vital for identifying analogues of ProTx-II that retain or even improve upon the pharmacological properties of the parent molecule. nih.govresearchgate.net
Analysis of Current Amplitude, Voltage-Dependence of Activation, and Inactivation
A primary effect of this compound on Nav1.7 channels is the significant reduction of the sodium current amplitude. smartox-biotech.com Studies have demonstrated that at a concentration of 100 nM, this compound can achieve a full block of Nav1.7 currents. smartox-biotech.com This inhibition is a key measure of the compound's potency.
| Effect of this compound on Nav1.7 | Observation | Reference |
| Current Amplitude | Full block at 100 nM | smartox-biotech.com |
| Voltage-Dependence of Activation | Shift to more positive potentials | smartox-biotech.comsmartox-biotech.com |
| Fast Inactivation | Potential trapping of domain IV voltage-sensor | nih.gov |
Measurement of Spontaneous Action Potential Firing
The functional consequence of Nav1.7 inhibition by ProTx-II has been investigated by measuring its effect on spontaneous action potential firing in neurons. In dorsal root ganglion (DRG) neurons isolated from rats with paclitaxel-induced hyperalgesia, a model for neuropathic pain, bath application of ProTx-II at a concentration of 5 nM was shown to significantly reduce the frequency of spontaneous action potentials. nih.govresearchgate.net A similar effect was observed in human DRG neurons exhibiting spontaneous activity, where ProTx-II also decreased the firing frequency. nih.govresearchgate.net These findings underscore the ability of ProTx-II to dampen neuronal excitability, a key factor in pain signaling. capes.gov.br
Spectroscopic and Imaging Techniques
The fluorescent nature of this compound makes it an invaluable tool for visualizing the location and distribution of its target ion channels within cells and tissues.
Fluorescence Microscopy for Ion Channel Visualization
Fluorescence microscopy techniques, such as confocal and biphoton microscopy, can be utilized to image the binding of this compound to Nav1.7 channels on the cell surface. smartox-biotech.com While specific imaging studies detailing the use of this compound are emerging, the principle has been well-established with other fluorescently labeled ProTx-II analogues, such as ATTO488-ProTx-II. nih.govresearchgate.netvulcanchem.com These studies have successfully visualized the distribution of Nav1.7 channels in various cell types. vulcanchem.com The high affinity and specificity of these fluorescent probes allow for the selective labeling of Nav1.7, even in the presence of other sodium channel subtypes. vulcanchem.com This capability is particularly useful for studying the subcellular localization of Nav1.7 in neurons, providing insights into their trafficking and clustering. vulcanchem.com Furthermore, the use of fluorescently labeled toxins like this compound opens up possibilities for flow cytometry applications, enabling the sorting and counting of cells based on their expression of Nav1.7. smartox-biotech.com
Live Cell Imaging Applications
Fluorescently labeled ProTx-II analogues, such as this compound and ATTO488-ProTx-II, serve as powerful tools for visualizing the expression and distribution of NaV1.7 channels in live cells. nih.govresearchgate.net These fluorescent probes allow for the direct observation of channel localization using techniques like confocal microscopy. researchgate.net This is particularly valuable for understanding the subcellular distribution of NaV1.7 channels in neurons and other excitable cells, offering insights into their physiological and pathological roles. vulcanchem.com
In practice, cells expressing the target channel, such as CHO or HEK293 cells engineered to express human NaV1.7 (hNaV1.7), are incubated with the fluorescently labeled ProTx-II. researchgate.netresearchgate.net For instance, ATTO488-ProTx-II has been shown to specifically label CHO cells expressing hNaV1.7, but not the parent CHO cells lacking the channel. researchgate.net This labeling can be visualized through fluorescence microscopy, often with nuclear counterstains like DAPI or Hoechst to provide cellular context. researchgate.net The specificity of the binding is confirmed by competition experiments, where pre-incubation with unlabeled ProTx-II prevents the fluorescent analogue from binding to the cells. researchgate.net
Studies have successfully used these fluorescent probes to label not only engineered cell lines but also primary cells like dorsal root ganglion (DRG) neurons, which endogenously express NaV1.7. researchgate.net For example, 200 nM ATTO488-ProTx-II has been used to label the soma and proximal neurites of mouse DRG neurons. researchgate.net Similarly, this compound has been developed as a potent fluorescent blocker for NaV1.7 and is utilized in imaging applications. smartox-biotech.comsmartox-biotech.com The high affinity and selectivity of these fluorescent derivatives for NaV1.7 enable the detection of even low-level expression in native tissues. vulcanchem.com
Fluorescence Polarization Assays for Binding Affinity
Fluorescence Polarization (FP) is a solution-based technique used to measure molecular interactions and determine binding affinities. numberanalytics.comnih.gov The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. mdpi.com A small, fluorescently labeled molecule (the "tracer," e.g., this compound) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. frontiersin.org Upon binding to a much larger molecule (e.g., the NaV1.7 channel), the rotational motion of the complex slows down significantly, resulting in a higher degree of fluorescence polarization. frontiersin.org
This methodology is well-suited for studying the binding of this compound to its target sodium channels. In a typical assay, a constant, low concentration of this compound is mixed with varying concentrations of the purified channel protein or membrane preparations containing the channel. mdpi.com By measuring the change in polarization as a function of the channel concentration, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be calculated. nih.govbmglabtech.com
FP assays offer several advantages: they are homogeneous (no separation of bound and free ligand is required), rapid, and amenable to high-throughput screening (HTS). numberanalytics.comcreativebiomart.net This makes them particularly useful for drug discovery efforts. vulcanchem.com For instance, a competitive FP assay can be established where unlabeled compounds are screened for their ability to displace this compound from the NaV1.7 channel, allowing for the rapid identification of new potential inhibitors that bind to the same or an overlapping site. vulcanchem.com While specific Kd values from FP assays for this compound are not widely published, the methodology is a standard approach for characterizing such interactions. researchgate.netvulcanchem.com
Table 1: Comparison of Fluorescent Probes for Ion Channel Studies
| Target Ion Channel | Toxin | Fluorescent Label | Application |
| NaV1.7 | ProTx-II | ATTO488 | Selective labeling of NaV1.7 vulcanchem.com |
| NaV1.7 | ProTx-II | Cy5 | Selective labeling and blocking of NaV1.7 smartox-biotech.comsmartox-biotech.com |
| Kv1.3 | HsTx1 | Cy5 | Imaging in CHO and BV-2 cells vulcanchem.com |
| BKCa | IbTx | Alexa488 | Imaging in HEK293 cells and cochlear hair cells vulcanchem.com |
Microscale Thermophoresis (MST) for Interaction Analysis
Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying biomolecular interactions in solution with minimal sample consumption. smartox-biotech.comresearchgate.netresearchgate.net The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. researchgate.netsygnaturediscovery.com
In a typical MST experiment to study the this compound/NaV1.7 interaction, one of the binding partners is fluorescent. Given that this compound is intrinsically fluorescent, it can be used as the labeled molecule. A constant concentration of this compound would be mixed with a serial dilution of the unlabeled NaV1.7 channel (or a relevant domain). researchgate.netamazonaws.com An infrared laser creates a precise microscopic temperature gradient, and the movement of the fluorescent this compound is monitored. researchgate.net The extent of thermophoretic movement changes upon binding to the channel. researchgate.net By plotting the change in the normalized fluorescence signal against the concentration of the unlabeled binding partner, a binding curve is generated, and the dissociation constant (Kd) can be determined. amazonaws.com
MST has been successfully used to measure the binding of fluorescently-labeled ProTx-II and the related toxin GpTx-I to the isolated voltage-sensing domain (VSD) of hNaV1.7. amazonaws.comcuny.edu In one study, the VSD of repeat II (VSD2) was recombinantly expressed and reconstituted into lipid vesicles. amazonaws.comcuny.edu The binding affinities were then measured by titrating the VSD2 preparation against the fluorescently labeled toxins. amazonaws.com
Table 2: MST Binding Affinities of Tarantula Toxins to hNaV1.7 VSD2
| Toxin (Fluorescently Labeled) | Target | Measured Kd (nM) |
| ProTx-II | hNaV1.7 VSD2 | 200 |
| GpTx-I | hNaV1.7 VSD2 | 700 |
| Data sourced from a study using MST with Alexa Fluor™ 488-labeled toxins. amazonaws.comcuny.edu |
These results demonstrate that MST can quantify the interaction between ProTx-II and its target domain, providing valuable data that correlates with the toxin's inhibitory activity on the full-length channel. cuny.edunih.gov
Biochemical and Molecular Approaches
Radioligand Binding Assays (e.g., using 125I-ProTx-II)
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. oncodesign-services.com For studying the NaV1.7 channel, a radioactively labeled version of ProTx-II, specifically mono-iodo-ProTx-II ([125I]-ProTx-II), has been developed and utilized. researchgate.netnih.gov
These assays typically involve incubating membrane preparations from cells expressing recombinant hNaV1.7 with increasing concentrations of [125I]-ProTx-II. giffordbioscience.com After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, usually by rapid filtration. oncodesign-services.comgiffordbioscience.com The radioactivity captured on the filters is then measured. Nonspecific binding is determined by carrying out the incubation in the presence of a high concentration of unlabeled ProTx-II. Subtracting the nonspecific binding from the total binding yields the specific binding.
Saturation binding experiments with [125I]-ProTx-II have demonstrated its high affinity for hNaV1.7, with a reported dissociation constant (Kd) of approximately 0.3 nM. researchgate.netnih.gov This high-affinity binding makes [125I]-ProTx-II an excellent tool for competitive binding assays to screen for new NaV1.7-selective blockers. researchgate.net In such assays, a fixed concentration of [125I]-ProTx-II is competed with various concentrations of an unlabeled test compound, allowing for the determination of the test compound's inhibitory constant (Ki). smartox-biotech.com
Pull-Down Assays for Channel Purification and Distribution
Pull-down assays are an in vitro affinity purification method used to detect and isolate binding partners of a "bait" protein. promega.debioclone.netresearchgate.net To study ProTx-II interactions, a version of the peptide is tagged with a high-affinity label, such as biotin. nih.govsmartox-biotech.com This biotinylated ProTx-II (Biot-ProTx-II) serves as the bait.
The general workflow involves immobilizing the Biot-ProTx-II onto a solid support matrix coated with avidin (B1170675) or streptavidin (e.g., agarose (B213101) beads). researchgate.netbioclone.net This "secondary affinity support" is then incubated with a protein source, such as a cell lysate, that contains the putative "prey" protein—in this case, NaV channels. promega.deresearchgate.net If the NaV channel binds to ProTx-II, it will be captured by the immobilized bait. After washing away non-specifically bound proteins, the entire complex (bead-avidin-Biot-ProTx-II-NaV channel) can be isolated. The captured proteins are then eluted and identified using techniques like Western blotting or mass spectrometry.
Studies have shown that Biot-ProTx-II is an effective tool for the pull-down of several NaV channel isoforms in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This demonstrates a direct physical interaction and provides a method for purifying NaV channels and studying their distribution in different tissues or cell types. nih.gov
Site-Directed Mutagenesis for Structure-Activity Relationship (SAR) Studies
Site-directed mutagenesis is a cornerstone technique for elucidating the structure-activity relationship (SAR) of ProTx-II and identifying the key amino acid residues on both the peptide and the NaV1.7 channel that are critical for their interaction. acs.orguq.edu.au This approach involves systematically replacing specific amino acids and then evaluating the functional consequences of these mutations, typically using electrophysiology to measure the inhibitory potency (IC50) of the mutated peptide. acs.org
Numerous SAR studies have been conducted on ProTx-II. Alanine scanning mutagenesis, where residues are individually replaced with alanine, is a common strategy. frontiersin.orgnih.gov These studies have identified a "pharmacophore" on ProTx-II, a specific set of residues essential for its activity. For example, a hydrophobic patch on the ProTx-II surface, including residues Trp5, Met6, Trp7, and Trp24, has been shown to be critical for anchoring the peptide to the cell membrane, which is a prerequisite for its potent inhibition of hNaV1.7. acs.orgresearchgate.netnih.govrcsb.org Mutations of these hydrophobic residues, as well as certain charged residues like Lys26, lead to a significant loss of potency. frontiersin.org
Conversely, mutagenesis of the NaV1.7 channel has helped map the ProTx-II binding site. ProTx-II is known to bind to the extracellular S3-S4 loop of the second voltage-sensing domain (VSD2). acs.org A specific residue in this loop, Phe813 (in hNaV1.7), has been identified as a key determinant for ProTx-II binding. nih.govacs.org Mutating this residue to glycine (B1666218) (F813G) has been shown to reduce the inhibitory activity of ProTx-II by up to 100-fold, confirming its importance in forming a NaV1.7-specific receptor site. uq.edu.au
Table 3: Key Residues in ProTx-II and NaV1.7 Interaction Identified by Mutagenesis
| Molecule | Residue(s) | Role in Interaction |
| ProTx-II | Trp5, Met6, Trp7, Trp24 | Part of a hydrophobic patch essential for membrane binding and potency. frontiersin.orgresearchgate.netnih.gov |
| Lys26, Arg22 | Charged residues critical for potency and interaction with the channel. frontiersin.orgacs.org | |
| C-terminal amidation | Improves potency. elifesciences.org | |
| NaV1.7 Channel | Phe813 (in VSD2) | Critical for high-affinity ProTx-II binding; mutation reduces potency. nih.govacs.orguq.edu.au |
| Acidic residues in S3-S4 loop | Interact with basic residues on ProTx-II. acs.org |
Chemical Synthesis and Bioconjugation Strategies
The generation of this compound and other labeled analogues for research purposes relies on sophisticated chemical synthesis and bioconjugation techniques. These methods allow for the precise construction of the peptide backbone and the site-specific attachment of various molecular tags, which are essential for elucidating the toxin's structure, function, and interactions with its biological targets.
The foundation for creating tagged ProTx-II variants is the chemical synthesis of the 30-amino acid peptide itself. Solid-Phase Peptide Synthesis (SPPS) is the standard method employed for this purpose, typically utilizing Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. acs.org In this process, the peptide is assembled sequentially on a solid resin support. acs.org
A significant challenge in synthesizing ProTx-II is ensuring the correct formation of its three disulfide bonds (Cys2-Cys16, Cys9-Cys21, Cys15-Cys25), which define its active inhibitor cystine knot (ICK) structure. frontiersin.orgsmartox-biotech.com The oxidative folding of the linear peptide precursor into the correctly bridged isomer can be difficult, often yielding misfolded byproducts. frontiersin.org To overcome these issues and to probe structure-activity relationships, researchers have developed numerous ProTx-II analogues.
Key synthetic strategies and findings include:
Improving Folding Yield: Mutations have been introduced to enhance the efficiency of correct folding. For instance, substituting tryptophan at position 7 with glutamine (W7Q) or threonine at position 8 with proline (T8P) has been shown to improve folding yields and result in a single, desired product. acs.org
Lanthionine (B1674491) Bridges: To improve stability and address potential in-vivo disulfide bond scrambling, analogues have been synthesized where one of the disulfide bridges is replaced with a more stable thioether linkage, creating a lanthionine-bridged peptide. nih.govacs.org This involves incorporating orthogonally protected lanthionine during SPPS, followed by selective deprotection and on-resin cyclization. nih.gov
| Analogue Type | Synthetic Modification | Purpose | Reference |
| Folding-Optimized | W7Q or T8P mutation | Improve folding yield and purity | acs.org |
| Stabilized | Lanthionine bridge (thioether) | Replace a disulfide bond to increase stability | nih.govacs.org |
| Mechanistic Probe | Penicillamine (B1679230) substitution | Investigate the peptide's folding pathway | frontiersin.org |
Once a ProTx-II analogue is synthesized, a fluorescent dye like Cyanine 5 (Cy5) can be attached. The choice of conjugation strategy is critical to ensure that the label is attached securely and specifically, without compromising the peptide's biological activity.
Amine-NHS Ester Coupling: This is a common and robust method for labeling peptides and proteins. nih.gov The strategy relies on the reaction between a primary amine (e.g., the N-terminal amine or the side chain of a lysine (B10760008) residue) on the peptide and an N-hydroxysuccinimide (NHS) ester derivative of the Cy5 dye. sb-peptide.commedchemexpress.com The NHS ester is a reactive group that readily couples with the nucleophilic amine under mild basic conditions (typically pH 7.2-9) to form a stable amide bond. sb-peptide.commedchemexpress.comglenresearch.com To achieve site-specific labeling on a peptide with multiple lysine residues, protecting groups can be used during synthesis to leave only the desired amine available for reaction. sb-peptide.com The resulting this compound conjugate retains potent blocking activity on the Nav1.7 channel. smartox-biotech.com
Click Chemistry: Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. sb-peptide.comnih.gov The most common form used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sb-peptide.comresearchgate.net This approach involves two steps:
Peptide Modification: The ProTx-II peptide is synthesized to include either an azide (B81097) or an alkyne functional group at a specific position. sb-peptide.comsb-peptide.com
Dye Conjugation: The modified peptide is then "clicked" to a Cy5 dye that has been functionalized with the complementary group (alkyne or azide, respectively). sb-peptide.comresearchgate.net
This method's high selectivity allows for precise control over the labeling site, minimizing off-target modifications and ensuring a homogeneously labeled product. sb-peptide.comnih.gov
| Conjugation Strategy | Reactive Groups | Bond Formed | Key Features | Reference |
| Amine-NHS Ester Coupling | Peptide amine (-NH₂) + Dye-NHS ester | Amide | Robust, common, reacts with available amines | nih.govsb-peptide.com |
| Click Chemistry (CuAAC) | Peptide-azide + Dye-alkyne (or vice versa) | Triazole | Highly specific, efficient, requires modified peptide/dye | sb-peptide.comsb-peptide.comresearchgate.net |
Besides Cy5, other tags are conjugated to ProTx-II to create versatile tools for different biochemical and imaging applications. smartox-biotech.comresearchgate.netnih.gov The design process aims to preserve the peptide's high affinity and selectivity for its target channels while introducing new functionalities. researchgate.netnih.gov
Biotinylated ProTx-II: ProTx-II can be labeled with biotin, a small molecule with an exceptionally high affinity for streptavidin and avidin proteins. sb-peptide.com Biotinylated ProTx-II (Biot-ProTx-II) is a powerful tool for affinity-based applications. researchgate.net
Application: It is primarily used in pull-down assays to isolate and identify interacting partners, such as Nav channel isoforms, from cell lysates. researchgate.netnih.gov
Characterization: The biological activity of Biot-ProTx-II is confirmed using techniques like patch-clamp electrophysiology to ensure it still effectively blocks the target ion channels. Studies show that well-designed biotinylated analogues emulate the pharmacological properties of the unlabeled peptide and can efficiently pull down several Nav channel isoforms. researchgate.netnih.gov
ATTO488-labeled ProTx-II: ATTO dyes are a class of fluorescent labels known for their high photostability and brightness. ProTx-II has been successfully labeled with ATTO488 (λex ~500 nm, λem ~520 nm) to create a fluorescent probe for imaging studies. smartox-biotech.comnih.gov
Application: ATTO488-ProTx-II is used for fluorescence microscopy to visualize the distribution of Nav1.7 channels on the surface of cells, such as in dorsal root ganglion (DRG) neurons. researchgate.netnih.gov It can also be used in flow cytometry for cell sorting. smartox-biotech.com
Characterization: The affinity and selectivity of ATTO488-ProTx-II are rigorously tested. Research has shown that it retains high affinity for Nav1.7 (IC₅₀ of 2.3 ± 1.1 nM) and can specifically label cells expressing the channel. smartox-biotech.comresearchgate.net The specificity is often confirmed by showing that pre-incubation with unlabeled ProTx-II blocks the binding of the fluorescent analogue. nih.gov
The development of these tagged analogues provides a suite of tools for studying the localization and biochemical interactions of Nav channels, paving the way for a deeper understanding of their roles in physiological processes like pain. researchgate.netnih.gov
| Tagged Analogue | Tag | Primary Application | Key Finding | Reference |
| Biotin-ProTx-II | Biotin | Pull-down assays, affinity purification | Efficiently pulls down multiple Nav channel isoforms while retaining pharmacological properties. | researchgate.netnih.gov |
| ATTO488-ProTx-II | ATTO488 Dye | Fluorescence microscopy, cell imaging | Specifically labels Nav1.7 channels on neurons and other cells with high affinity (IC₅₀ ≈ 2.3 nM). | smartox-biotech.comresearchgate.netresearchgate.net |
Research Applications of Cy5 Protx Ii
Elucidating Ion Channel Structure-Function Relationships
Cy5-ProTx-II and other fluorescent analogs of ProTx-II are instrumental in dissecting the complex relationship between the structure of ion channels and their function. ProTx-II itself is known to inhibit voltage-gated sodium channels by shifting the voltage dependence of their activation to more positive potentials. nih.govresearchgate.net This mechanism is characteristic of gating modifier toxins that bind to the voltage-sensing domains (VSDs) of the channel. researchgate.netnih.gov
Research has also demonstrated a direct link between the membrane-binding properties of ProTx-II and its inhibitory potency on the human NaV1.7 channel, suggesting that the interaction with the lipid membrane is a crucial prerequisite for its function. qut.edu.au Fluorescent analogs are key to studying this phenomenon, as they allow for the visualization of the toxin's localization and concentration at the cell membrane relative to its binding to the channel protein.
Characterization of NaV Channel Subtype Expression and Distribution
One of the most significant applications of this compound is in the mapping of NaV channel subtype expression and distribution in various cells and tissues. ProTx-II exhibits a notable selectivity for the NaV1.7 subtype, with an IC50 of approximately 0.3 nM, which is about 100-fold more potent than its action on other NaV subtypes like NaV1.2, NaV1.5, and NaV1.6. wikipedia.orgsmartox-biotech.comsmartox-biotech.com This selectivity is a key feature that is largely retained in its fluorescently labeled counterparts.
Fluorescently tagged ProTx-II analogs, such as ATTO488-ProTx-II and this compound, have been successfully used to label NaV1.7 channels in various experimental settings. nih.govresearchgate.net These probes enable the direct visualization of channel localization using advanced imaging techniques like fluorescence microscopy. vulcanchem.comnih.gov This is particularly valuable for studying the subcellular distribution of NaV1.7 channels in neurons and other excitable cells, providing critical information about their physiological and pathological roles. nih.gov For example, a study using ATTO488-ProTx-II demonstrated specific labeling of NaV1.7 channels expressed in Chinese Hamster Ovary (CHO) cells and endogenous NaV1.7 in the soma and proximal neurites of dorsal root ganglion (DRG) neurons. nih.govresearchgate.net The specificity of this labeling was confirmed by the absence of binding in naive CHO cells lacking the channel and the prevention of binding when cells were pre-incubated with unlabeled ProTx-II. researchgate.net
The ability to visualize the distribution of specific NaV subtypes is crucial for understanding their roles in conditions like pain. Human genetic studies have strongly implicated NaV1.7 as a critical player in pain signaling. smartox-biotech.com Therefore, tools like this compound that allow for the precise localization of these channels in sensory neurons are invaluable for pain research. nih.govresearchgate.net
Investigation of Voltage Sensor Dynamics
The mechanism of action of ProTx-II involves the modulation of the channel's voltage sensors. researchgate.netnih.gov this compound provides a means to investigate the dynamics of these voltage sensors. Research has shown that ProTx-II impedes the movement of gating charges within the channel's voltage sensors, leading to a reduction in the maximum activation of the sodium conductance. nih.gov Specifically, the toxin is thought to trap the voltage sensor of domain II (DII) in its resting state, thereby inhibiting the outward movement of the S4 transmembrane segment that is necessary for channel activation. nih.gov
By using fluorescently labeled ProTx-II, researchers can monitor the binding and unbinding of the toxin in response to changes in membrane potential. For instance, strong positive prepulses have been shown to reverse the inhibitory effect of ProTx-II, indicating a voltage-dependent dissociation of the toxin. nih.gov This voltage-dependent action is a hallmark of gating modifier toxins that interact with the extracellular ends of the S4 voltage sensors. nih.gov The ability to visualize the location of this compound in relation to the channel under different voltage conditions can provide direct evidence for the voltage-sensor trapping model and offer deeper insights into the conformational changes that the voltage sensors undergo during gating.
Studies have also highlighted differences in the interaction of ProTx-II with various NaV subtypes. For example, the voltage-dependent reversal of ProTx-II's effects is more rapid for the cardiac NaV1.5 channel compared to the brain NaV1.2a channel, suggesting subtype-specific actions of the toxin. nih.gov Fluorescent probes can be used to explore the molecular basis for these differences in voltage sensor interactions.
High-Throughput Screening for Novel Ion Channel Modulators
The development of fluorescent ligands like this compound has significant implications for high-throughput screening (HTS) assays aimed at discovering new ion channel modulators. researchgate.net Traditional HTS methods for ion channels have included ligand binding assays and flux-based assays, but fluorescence-based assays offer several advantages, including the ability to monitor channel function in real-time. researchgate.netnih.gov
This compound can be utilized in fluorescence-based binding assays to identify compounds that compete for the same binding site on the NaV1.7 channel. calixar.com In such an assay, a decrease in the fluorescence signal associated with this compound binding would indicate that a test compound has displaced the fluorescent ligand, suggesting it may be a potential modulator of the channel. This approach is particularly useful for screening large libraries of compounds in an efficient manner.
Furthermore, fluorescently labeled toxins can be used in conjunction with other fluorescence-based techniques, such as fluorescence polarization and flow cytometry, to quantify channel expression and binding kinetics. vulcanchem.com For instance, a fluorescence polarization assay using this compound has been employed to validate the purification and functional integrity of the full-length, native NaV1.7 protein. calixar.com The specific binding of this compound to the purified protein, which was lost upon denaturation, confirmed the success of the purification method. calixar.com Such validated protein preparations are essential for reliable drug screening. The use of fluorescent ProTx-II analogs in HTS platforms paves the way for the discovery of novel and selective drugs targeting NaV1.7 for conditions such as chronic pain. researchgate.netionbiosciences.com
In Vitro and Ex Vivo Studies of Neuronal Excitability
This compound and its parent compound are valuable tools for investigating neuronal excitability in both in vitro and ex vivo preparations. These studies often involve recording the electrical activity of neurons and observing how it is affected by the application of the toxin.
Cultured cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express specific NaV channel subtypes are widely used in ion channel research. nih.gov These systems provide a controlled environment to study the function of a single channel subtype in isolation.
Fluorescently labeled ProTx-II analogs have been used to visualize and characterize the binding to NaV1.7 channels expressed in CHO cells. nih.govresearchgate.net Electrophysiological recordings from these cells in the presence of ProTx-II or its analogs allow researchers to precisely quantify the inhibitory effects on the channel's function. For example, studies have measured the concentration-response relationship for channel block, yielding IC50 values for different ProTx-II analogs. researchgate.net One study found the IC50 for ATTO488-ProTx-II to be 2.3 nM and for this compound to be 14.5 nM on human NaV1.7 channels expressed in CHO cells. researchgate.net These experiments are crucial for characterizing the pharmacological properties of new potential therapeutics.
The use of these recombinant systems also allows for site-directed mutagenesis studies, where specific amino acids in the channel are altered to identify key residues involved in toxin binding and channel function. nih.gov
Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in transmitting pain signals. nih.gov Studying these neurons provides a more physiologically relevant context for understanding the role of NaV channels in pain.
ProTx-II and its fluorescent derivatives have been used extensively in studies involving DRG neurons. Application of fluorescently tagged ProTx-II has enabled the visualization of NaV1.7 distribution on the soma and neurites of these neurons. nih.govresearchgate.net Electrophysiological studies have shown that ProTx-II can selectively block NaV1.7-mediated currents in DRG neurons. nih.gov In a study on a rat model of chemotherapy-induced neuropathic pain, whole-cell patch-clamp recordings from DRG neurons revealed an enhancement of ProTx-II-sensitive sodium currents. nih.gov Furthermore, bath application of ProTx-II was shown to suppress spontaneous action potentials in these neurons, highlighting the role of NaV1.7 in the hyperexcitability associated with neuropathic pain. nih.gov
These findings in primary neurons, which are consistent with observations in human DRG neurons from patients with neuropathic pain, underscore the potential of targeting NaV1.7 with selective blockers like ProTx-II for pain therapy. nih.gov
Interactive Data Table: IC50 Values of ProTx-II and Analogs on NaV Channels
| Compound | NaV Subtype | Cell Type | IC50 | Reference |
| ProTx-II | hNaV1.7 | Heterologous | 0.3 nM | nih.gov |
| ProTx-II | Other hNaV1 subtypes | Heterologous | 30-150 nM | nih.gov |
| ATTO488-ProTx-II | hNaV1.7 | CHO | 2.3 nM | researchgate.net |
| This compound | hNaV1.7 | CHO | 14.5 nM | researchgate.net |
| ProTx-II | NaV1.2 | - | 41 nM | smartox-biotech.com |
| ProTx-II | NaV1.5 | - | 79 nM | smartox-biotech.com |
| ProTx-II | NaV1.6 | - | 26 nM | smartox-biotech.com |
Analysis in Isolated Nerve Preparations
The fluorescent properties of this compound and the potent, selective blocking characteristics of its parent compound, ProTx-II, have made it a valuable tool for studying voltage-gated sodium channels (NaVs) in isolated nerve preparations. Research has demonstrated that the application of ProTx-II to desheathed cutaneous nerves can completely block the C-fiber compound action potential at concentrations that have minimal effects on Aβ-fiber conduction. smartox-biotech.com This selective inhibition of nociceptive C-fibers highlights the toxin's potential for dissecting the roles of different nerve fiber types in pain signaling. However, studies also noted that ProTx-II application had little effect on the action potential propagation of an intact nerve, suggesting that the nerve sheath may act as a barrier to the peptide's diffusion. smartox-biotech.com
In studies on dissociated dorsal root ganglion (DRG) neurons from rats with chemotherapy-induced neuropathic pain, bath-applied ProTx-II was shown to suppress spontaneous action potentials. jneurosci.org This finding points to the upregulation of NaV1.7 channels as a contributor to the neuronal hyperexcitability seen in this condition. jneurosci.org Furthermore, the probe has been used to analyze nerve cells from human patients. In DRG neurons isolated from patients with a history of neuropathic pain, ProTx-II effectively decreased the firing frequency of neurons that were exhibiting spontaneous activity. jneurosci.org These applications in isolated nerve and neuronal preparations underscore the utility of ProTx-II-based probes in elucidating the specific contribution of NaV1.7 to nociceptive signaling and pathological pain states. smartox-biotech.comjneurosci.org
Development of Next-Generation Peptide-Based Probes
The therapeutic potential of ProTx-II as a selective NaV1.7 blocker has been a significant driver for the development of next-generation peptide-based probes. frontiersin.orgnih.gov While ProTx-II is potent, challenges related to its selectivity against other NaV subtypes and potential for in vivo side effects have spurred efforts to engineer improved analogues. nih.govnih.gov The primary goals of these development efforts are to enhance selectivity for NaV1.7, improve stability, and reduce off-target activities, such as mast cell degranulation, which can cause local inflammation. nih.govacs.org
Several strategies are being employed to create these next-generation probes:
Rational Drug Design: Leveraging high-resolution cryogenic electron microscopy (cryo-EM) structures of NaV channels in complex with toxins like ProTx-II, researchers can now visualize the precise interactions between the peptide and the channel. nih.govnih.gov This structural information, combined with computational modeling software like Rosetta, allows for the rational design of new ProTx-II variants with optimized potency and selectivity. nih.goveurekalert.org
Analogue Synthesis and Modification: Researchers have synthesized numerous analogues of ProTx-II with specific amino acid substitutions. For example, Janssen Biotech developed JNJ63955918, a ProTx-II derivative, which demonstrated a significant increase in selectivity for NaV1.7, improving it from 100-fold to 1000-fold over other subtypes. frontiersin.org However, this analogue had a reduced affinity for NaV1.7 and its in vivo use was limited by motor deficits, indicating insufficient selectivity against other critical NaV channels. nih.gov More recently, scientists at Merck designed ProTx-II analogues with an improved in vivo profile by simultaneously enhancing ion channel selectivity and limiting the ability to cause mast cell degranulation. nih.govacs.org
Chemical Biology Approaches: To overcome challenges in producing correctly folded peptides, researchers have investigated the oxidative folding pathways of ProTx-II. frontiersin.org One approach involves the strategic placement of penicillamine (B1679230) residues to direct the formation of the correct native disulfide bonds, which are crucial for the peptide's structure and function. frontiersin.org
Peptide Truncation: Efforts are also underway to trim the ProTx-II peptide down to its most essential components for binding. eurekalert.org The aim is to create smaller, more targeted molecules that retain high affinity and selectivity for pain-related channels while potentially offering better pharmacokinetic properties. eurekalert.org
These development efforts highlight a multipronged approach to refine the promising but imperfect profile of the natural ProTx-II peptide, paving the way for highly selective and safer probes for research and potential therapeutic use. nih.gov
| Compound | Description | Key Findings/Improvements | References |
| ProTx-II (Wild-Type) | A 30-amino acid peptide from tarantula venom; potent blocker of NaV1.7. | Potent (IC50 ~0.3 nM) but with only moderate selectivity (~100-fold) over other NaV subtypes. | smartox-biotech.commedchemexpress.comwikipedia.org |
| JNJ63955918 | A ProTx-II analogue developed by Janssen Biotech. | Increased selectivity for NaV1.7 (up to 1000-fold) but had ~10-fold reduced affinity. | nih.govfrontiersin.org |
| Merck Analogues | A series of ProTx-II analogues developed by Merck & Co. | Designed for improved ion channel selectivity and reduced mast cell degranulation, leading to a better in vivo safety profile. | nih.govnih.govacs.org |
| Penicillamine-substituted ProTx-II | ProTx-II variant with strategically placed Penicillamine residues. | A chemical biology approach to direct the oxidative folding of the peptide toward its bioactive form. | frontiersin.org |
Future Directions in Cy5 Protx Ii Research
Refinement of Peptide Engineering for Enhanced Selectivity
ProTx-II, a peptide from tarantula venom, is a notable blocker of the Nav1.7 channel, exhibiting a high degree of selectivity over other sodium channel subtypes. smartox-biotech.com The native peptide has an IC50 value for Nav1.7 of 300 pM, compared to significantly higher values for other channels, indicating its inherent preference. smartox-biotech.com
Table 1: Selectivity Profile of ProTx-II
| Ion Channel Subtype | IC50 Value |
|---|---|
| Nav1.7 | 300 pM |
| Nav1.2 | 41 nM |
| Nav1.5 | 79 nM |
| Nav1.6 | 26 nM |
This table displays the half-maximal inhibitory concentration (IC50) of the parent peptide ProTx-II against various voltage-gated sodium (Nav) channel subtypes. Data sourced from Smartox Biotechnology. smartox-biotech.com
Despite this favorable profile, a primary direction for future research lies in further refining the peptide's structure to achieve even greater selectivity. The conjugation of a Cy5 dye to create Cy5-ProTx-II can sometimes lead to a slight reduction in affinity, making peptide engineering crucial to compensate for any loss of potency and to further minimize off-target effects. smartox-biotech.com Research into other venom peptides provides a roadmap for this endeavor. For instance, investigation of mutants of the scorpion toxin OD1 revealed that modifying just three amino acid residues in the peptide's reverse turn could switch its selectivity profile, making a triple mutant 40-fold more selective for Nav1.7 over Nav1.6. smartox-biotech.com Similarly, engineering efforts on GpTx-1, another tarantula venom peptide, have focused on creating potent and selective analogues. smartox-biotech.com Future work on this compound will likely involve creating a library of analogues with systematic substitutions in key domains to identify modifications that enhance its binding specificity for Nav1.7, thereby creating a more precise tool for biological studies. sb-peptide.com
Exploration of Novel Binding Sites and Allosteric Modulation
Understanding precisely where and how this compound binds to the Nav1.7 channel is fundamental to interpreting experimental data. While ProTx-II is known to be a gating modifier that interacts with the voltage-sensor domain (VSD), future research can explore the nuances of this interaction and search for potential secondary or allosteric binding sites. researchgate.netnih.gov The study of other channel-toxin interactions reveals the potential for complex regulatory mechanisms. For example, Iberiotoxin (IbTX) has been shown to interact with its target potassium channel at a site distinct from that of another toxin, Charybdotoxin (ChTX), and to modulate ChTX binding through an allosteric mechanism. smartox-biotech.com This suggests that IbTX functions as a noncompetitive inhibitor of ChTX binding. smartox-biotech.com
Future studies could investigate whether this compound or newly engineered variants can induce or be influenced by similar allosteric modulation at the Nav1.7 channel. Identifying such mechanisms would not only refine our understanding of how the channel is regulated but could also open up new strategies for developing therapeutics that modulate channel function without directly blocking the ion pore.
Integration with Advanced Imaging Modalities for Deeper Biological Insights
The primary advantage of this compound is its fluorescence, which enables direct visualization of Nav1.7 channels. smartox-biotech.com Current applications include confocal microscopy and flow cytometry for counting or sorting cells that express the channel. researchgate.netsmartox-biotech.com Future research will focus on integrating this probe with more advanced imaging techniques to extract deeper biological information. High-resolution microscopy techniques could allow for precise localization of Nav1.7 channels in specific subcellular compartments or membrane microdomains, such as lipid rafts, which are known to be important for ion channel function. biotium.com
Expanding the Applicability of Fluorescent Toxin Conjugates in Chemical Biology
The development of this compound is part of a broader trend in chemical biology of using fluorescently labeled toxins as versatile molecular tools. beilstein-journals.org The applications for such conjugates are continually expanding beyond simple localization studies. For instance, fluorescent toxin analogues have been used to develop optical biosensors based on competitive binding assays. researchgate.net They are also crucial components in techniques like Fluorescence Resonance Energy Transfer (FRET), which can be used to study protein-protein interactions and conformational changes in real-time. sb-peptide.com
In the context of this compound, future applications could include its use in high-throughput screening campaigns to identify new drugs that modulate Nav1.7 function, where the displacement of the fluorescent probe would signal a positive hit. researchgate.netsb-peptide.com The conjugation of toxins to fluorescent dyes transforms them into powerful probes for a wide range of biological investigations, from fundamental biophysical studies to histochemical analysis and the development of novel diagnostic and screening platforms. nih.gov As these technologies advance, the utility of precisely engineered fluorescent probes like this compound in dissecting complex biological systems will continue to grow.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| ATTO488-ProTx-II |
| Charybdotoxin (ChTX) |
| Cholera Toxin Subunit B (CTB) |
| Cy5 |
| Cy5–HsTX1[R14A] |
| This compound |
| GpTx-1 |
| Iberiotoxin (IbTX) |
| OD1 |
| Phalloidin |
| ProTx-II |
Q & A
Q. How can computational modeling improve the design of this compound analogs with enhanced binding affinity?
- Methodological Answer : Use molecular dynamics simulations to predict Cy5’s steric effects on ProTx-II-NaV interactions. Validate models via alanine scanning mutagenesis of ProTx-II and fluorescence polarization assays. Prioritize analogs with <10% deviation from predicted vs. observed binding energies .
Q. What validation criteria are essential for claiming this compound as a selective NaV1.7 probe?
- Methodological Answer : Demonstrate ≥50-fold selectivity over other NaV subtypes (e.g., NaV1.4, NaV1.5) using voltage-clamp electrophysiology. Confirm lack of binding to unrelated ion channels (e.g., TRPV1, KCNQ2) via radioligand displacement assays. Publish dose-response curves for all tested targets .
Cross-Disciplinary Applications
Q. How can this compound be integrated with optogenetic tools for simultaneous neuronal activity modulation and imaging?
- Methodological Answer : Co-express light-gated ion channels (e.g., ChR2) in NaV1.7-positive neurons. Use spectral unmixing to differentiate Cy5 emission from optogenetic actuator signals (e.g., blue-light excitation). Validate dual-functionality in acute brain slices with simultaneous patch-clamp and fluorescence recording .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
